1-chloro-3-isothiocyanato-2-methoxybenzene
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Description
1-Chloro-3-isothiocyanato-2-methoxybenzene is a useful chemical compound with a variety of research applications . It is soluble in organic solvents such as acetone, chloroform, and ether, but insoluble in water . The substance has a strong odor and can be irritating to the eyes, skin, and respiratory system .
Synthesis Analysis
1-Isothiocyanato-2-methoxybenzene can be synthesized through the reaction of o-anisidine with thiophosgene . The reaction proceeds in the presence of a base such as sodium hydroxide or potassium carbonate . Another efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and with dimethylbenzene as solvent .Molecular Structure Analysis
The molecular formula of this compound is C8H6ClNOS . The molecular weight is 199.65 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is a reactive compound that can form adducts with nucleophilic molecules such as amines and thiols . It is used in the synthesis of herbicides and fungicides .Physical and Chemical Properties Analysis
This compound is soluble in organic solvents such as acetone, chloroform, and ether . It is insoluble in water . The substance has a strong odor and can be irritating to the eyes, skin, and respiratory system .Safety and Hazards
Future Directions
1-Isothiocyanato-2-methoxybenzene is used in the synthesis of herbicides and fungicides . It is a precursor for the production of several active ingredients such as flucarbazone, a selective herbicide used for weed control in wheat and barley crops, and tolclofos-methyl, a fungicide used to prevent damping-off disease in seedlings .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-3-isothiocyanato-2-methoxybenzene involves the reaction of 1-chloro-2-methoxybenzene with thiophosgene followed by treatment with aqueous ammonia.", "Starting Materials": [ "1-chloro-2-methoxybenzene", "Thiophosgene", "Aqueous ammonia" ], "Reaction": [ "1. 1-chloro-2-methoxybenzene is reacted with thiophosgene in the presence of a base such as triethylamine to form 1-chloro-2-isothiocyanato-2-methoxybenzene.", "2. The resulting product is then treated with aqueous ammonia to replace the isothiocyanate group with an amino group, resulting in the formation of 1-chloro-3-isothiocyanato-2-methoxybenzene." ] } | |
CAS No. |
127142-64-7 |
Molecular Formula |
C8H6ClNOS |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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